molecular formula C27H25Cl2N3O4 B2828217 2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034508-32-0

2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2828217
CAS RN: 2034508-32-0
M. Wt: 526.41
InChI Key: JBKHESAAKLPHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C27H25Cl2N3O4 and its molecular weight is 526.41. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Properties

The compound exhibits promising anti-inflammatory activity. Specifically, it selectively inhibits the COX-2 enzyme, which plays a crucial role in inflammation. By targeting COX-2, it may help mitigate inflammatory responses in various conditions .

Herbicidal Activity

While not directly related to human health, the compound’s herbicidal properties are noteworthy. It acts as a systemic herbicide, effectively controlling broad-leaved weeds. Its solubility in water and low potential for groundwater leaching make it an environmentally favorable choice for weed management .

Molecular Docking Studies

Researchers have conducted molecular docking studies to assess the compound’s interaction with COX-2. Using the AutoDock Vina program, they found that the synthesized derivatives effectively bind to the active site of COX-2, surpassing the strength of the complex formed with 2-(2,4-dichlorophenoxy)acetic acid. These findings suggest its potential as an anti-inflammatory agent .

Environmental Remediation

Given the compound’s chemical properties, it could be explored for environmental remediation. For instance, its degradation pathways and behavior under different conditions could be investigated to address water contamination caused by 2,4-dichlorophenoxyacetic acid (2,4-D) .

properties

IUPAC Name

2-[2-[4-[2-(2,4-dichlorophenoxy)propanoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N3O4/c1-17(36-23-9-8-19(28)16-22(23)29)25(33)31-13-10-30(11-14-31)12-15-32-26(34)20-6-2-4-18-5-3-7-21(24(18)20)27(32)35/h2-9,16-17H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKHESAAKLPHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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